molecular formula C21H23N3O3 B10999074 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10999074
M. Wt: 365.4 g/mol
InChI Key: JVPIXTJUMALNEA-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and an amide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amide Formation: The final step involves the formation of the amide linkage by reacting the pyrrolidine derivative with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides, phenyl derivatives.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Similar in structure but contains a pyrazoline ring instead of a pyrrolidine ring.

    N-phenylpyrrolidine-2-carboxamide: Lacks the oxo and phenylacetyl groups.

Uniqueness

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-oxo-1-phenyl-N-{2-[(phenylacetyl)amino]ethyl}pyrrolidine-3-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a variety of biological effects, making it a subject of interest for further pharmacological studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity. The presence of the oxo group and the phenylacetyl moiety are particularly noteworthy, as they may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of 5-oxopyrrolidine compounds demonstrate significant anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.

Anticancer Activity

Recent studies have focused on the anticancer properties of 5-oxopyrrolidine derivatives, particularly against human lung adenocarcinoma (A549) cells.

  • Mechanism of Action : The anticancer activity appears to be structure-dependent, with specific substitutions enhancing cytotoxic effects. For instance, compounds with free amino groups showed higher potency against A549 cells compared to those with acetylamino fragments .
  • Case Study : In a comparative study, various 5-oxopyrrolidine derivatives were synthesized and tested against A549 cells. Compounds demonstrated varying levels of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .
CompoundIC50 (µM)Effect on Non-cancerous Cells
Compound 1566% reduction in viabilityModerate cytotoxicity
Compound 20Highest activityLow cytotoxicity
Compound 21Selective activityMinimal effect

Antimicrobial Activity

The antimicrobial efficacy of 5-oxopyrrolidine derivatives has been evaluated against multidrug-resistant pathogens.

  • Target Pathogens : Studies have shown effectiveness against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. These compounds exhibited significant activity against both methicillin-resistant and vancomycin-intermediate strains .
  • Research Findings : In vitro testing indicated that certain derivatives were effective at inhibiting the growth of resistant bacterial strains, suggesting their potential as therapeutic agents in treating infections caused by resistant pathogens .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c25-19(13-16-7-3-1-4-8-16)22-11-12-23-21(27)17-14-20(26)24(15-17)18-9-5-2-6-10-18/h1-10,17H,11-15H2,(H,22,25)(H,23,27)

InChI Key

JVPIXTJUMALNEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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